

An In-depth Technical Guide to MB-07811 and its Active Metabolite MB07344

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Compound of Interest

Compound Name: MB-07811

Cat. No.: B1676235

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For Researchers, Scientists, and Drug Development Professionals

Abstract

MB-07811 (also known as VK-2809) is a novel, orally active prodrug designed for liver-targeted delivery of its active metabolite, MB07344.[1] MB07344 is a potent and selective agonist of the thyroid hormone receptor- β (TR β), a nuclear receptor primarily expressed in the liver.[2][3] Activation of hepatic TR β plays a crucial role in regulating lipid metabolism. The liver-targeting strategy of **MB-07811** aims to maximize the therapeutic benefits of TR β agonism on cholesterol and triglyceride levels while minimizing potential side effects associated with systemic thyroid hormone receptor activation.[4][5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data available for **MB-07811** and MB07344, including their mechanism of action, pharmacokinetic profiles, and efficacy in various models. Detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows are presented to support further research and development in this area.

Introduction

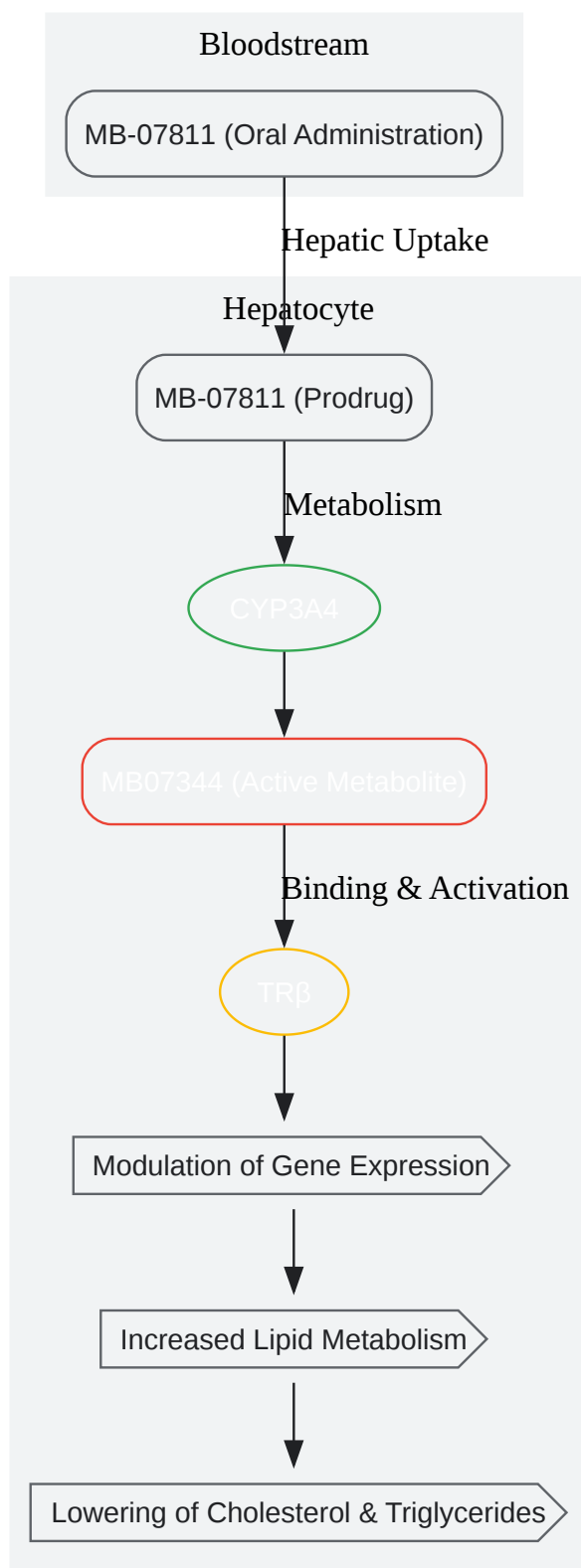
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. While statins are the cornerstone of therapy, a significant number of patients do not achieve optimal lipid levels with statin monotherapy, necessitating the development of novel therapeutic agents.[7] Thyroid hormone

receptor (TR) agonists have long been recognized for their potent lipid-lowering effects. However, their clinical utility has been hampered by adverse effects in extrahepatic tissues, such as the heart and bone, which are primarily mediated by the thyroid hormone receptor- α (TR α).^[8]

MB-07811 represents a next-generation approach to overcome these limitations. It is a HepDirect® prodrug that is selectively converted to the active TR β agonist MB07344 in the liver.^[7] This liver-centric activation, coupled with the high selectivity of MB07344 for TR β , is designed to elicit robust lipid-lowering effects with an improved safety profile.^[4]

Mechanism of Action

MB-07811 is an inactive prodrug that is orally bioavailable.^[9] Upon absorption and first-pass metabolism in the liver, it is converted by cytochrome P450 3A (CYP3A) into its active form, MB07344.^[7] MB07344 is a potent agonist of the thyroid hormone receptor- β (TR β).^{[2][3]} The activation of hepatic TR β leads to the downstream regulation of genes involved in lipid metabolism, resulting in a reduction of plasma cholesterol and triglycerides.^{[4][5]}



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Figure 1: Mechanism of action of **MB-07811**.

Quantitative Data

In Vitro Binding Affinity and Metabolism

The following table summarizes the in vitro binding affinities of **MB-07811** and MB07344 for thyroid hormone receptors and the kinetic parameters of **MB-07811** metabolism.

Compound	Parameter	Value	Species	Source
MB-07811	TR β Ki	14.6 \pm 0.5 μ M	Not Specified	[1]
	TR α Ki	12.5 \pm 0.6 μ M	Not Specified	[1]
V _{max}	2.74 \pm 0.12 nmol/min/mg	Rat (Liver Microsomes)	[4]	
K _m	18.8 \pm 3.06 μ M	Rat (Liver Microsomes)	[4]	
CL _{int}	145 \pm 24.5 μ l/min/mg	Rat (Liver Microsomes)	[4]	
MB07344	TR β Ki	2.17 nM	Not Specified	[2][3]

Preclinical Pharmacokinetics

Pharmacokinetic parameters of **MB-07811** and MB07344 were evaluated in Sprague-Dawley rats.

Compound	Route	Clearance	Volume of Distribution	Half-life (t _{1/2})	Oral Bioavailability	Source
MB-07811	i.v.	11.6 \pm 1.9 L/kg/h	14.8 \pm 4.0 L/kg	1.23 \pm 0.15 h	39%	[4]
MB07344	i.v.	0.28 \pm 0.00 L/kg/h	0.39 \pm 0.05 L/kg	1.27 \pm 0.26 h	<1%	[4]

Preclinical Efficacy in Diet-Induced Obese (DIO) Mice

MB-07811 was administered orally once daily for 14 days to diet-induced obese C57BL/6 mice.

Dose (mg/kg)	Total Plasma Cholesterol Reduction	Plasma Triglyceride Reduction	Source
0.3 - 30	Significant reduction	40% (at highest doses)	[1] [4]

Phase 1b Clinical Trial in Subjects with Mildly Elevated LDL Cholesterol

A 14-day, multiple-dose study of **MB-07811** was conducted in subjects with mild hypercholesterolemia.

Parameter	Placebo-Corrected Decrease	Source
LDL Cholesterol	15 - 41%	[7]
Triglycerides	> 30%	[7]
Apolipoprotein B (apoB)	9 - 40%	[7]
Lipoprotein(a) (Lp(a))	28 - 56%	[7]

Experimental Protocols

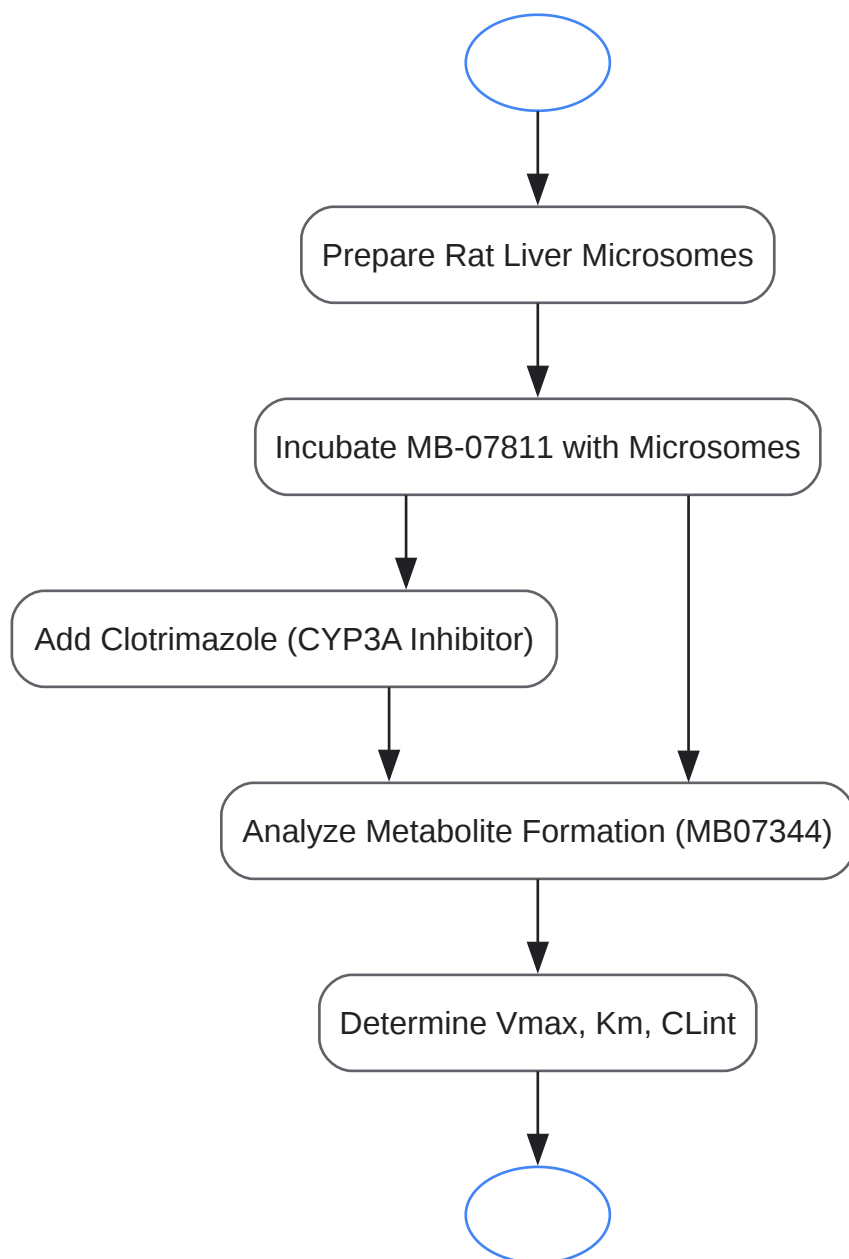
Disclaimer: The following are generalized protocols based on available information. For exact, detailed methodologies, please refer to the cited publications.

In Vitro Metabolism of MB-07811

Objective: To determine the kinetic parameters of **MB-07811** conversion to MB07344 in liver microsomes.

Methodology:

- Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats.
- Incubation: **MB-07811** was incubated with the liver microsomes.
- Analysis: The formation of MB07344 and a glutathione conjugate was monitored over time.
- Inhibition: The experiment was repeated in the presence of clotrimazole, a known CYP3A inhibitor, to confirm the role of this enzyme in the metabolism of **MB-07811**.^[4]



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Figure 2: In Vitro Metabolism Workflow.

Thyroid Hormone Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **MB-07811** and MB07344 for TR α and TR β .

Methodology: A competitive binding assay is typically used for this purpose. While the specific protocol for **MB-07811** and MB07344 is not detailed in the provided search results, a general procedure would involve:

- Receptor Preparation: Preparation of a source of TR α and TR β receptors.
- Radioligand: Use of a radiolabeled thyroid hormone (e.g., ^{125}I -T3) that binds to the receptors.
- Competition: Incubation of the receptors and radioligand with increasing concentrations of the test compounds (**MB-07811** and MB07344).
- Separation and Detection: Separation of bound from free radioligand and quantification of radioactivity.
- Data Analysis: Calculation of the IC50 and subsequent conversion to K_i values.

Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of **MB-07811** and MB07344 following intravenous and oral administration.

Methodology:

- Animal Model: Male Sprague-Dawley rats were used.
- Dosing: **MB-07811** and MB07344 were administered either intravenously (i.v.) or orally (p.o.).
- Blood Sampling: Blood samples were collected at various time points post-administration.
- Bioanalysis: Plasma concentrations of the parent compound and/or metabolite were determined using a validated analytical method (e.g., LC-MS/MS).

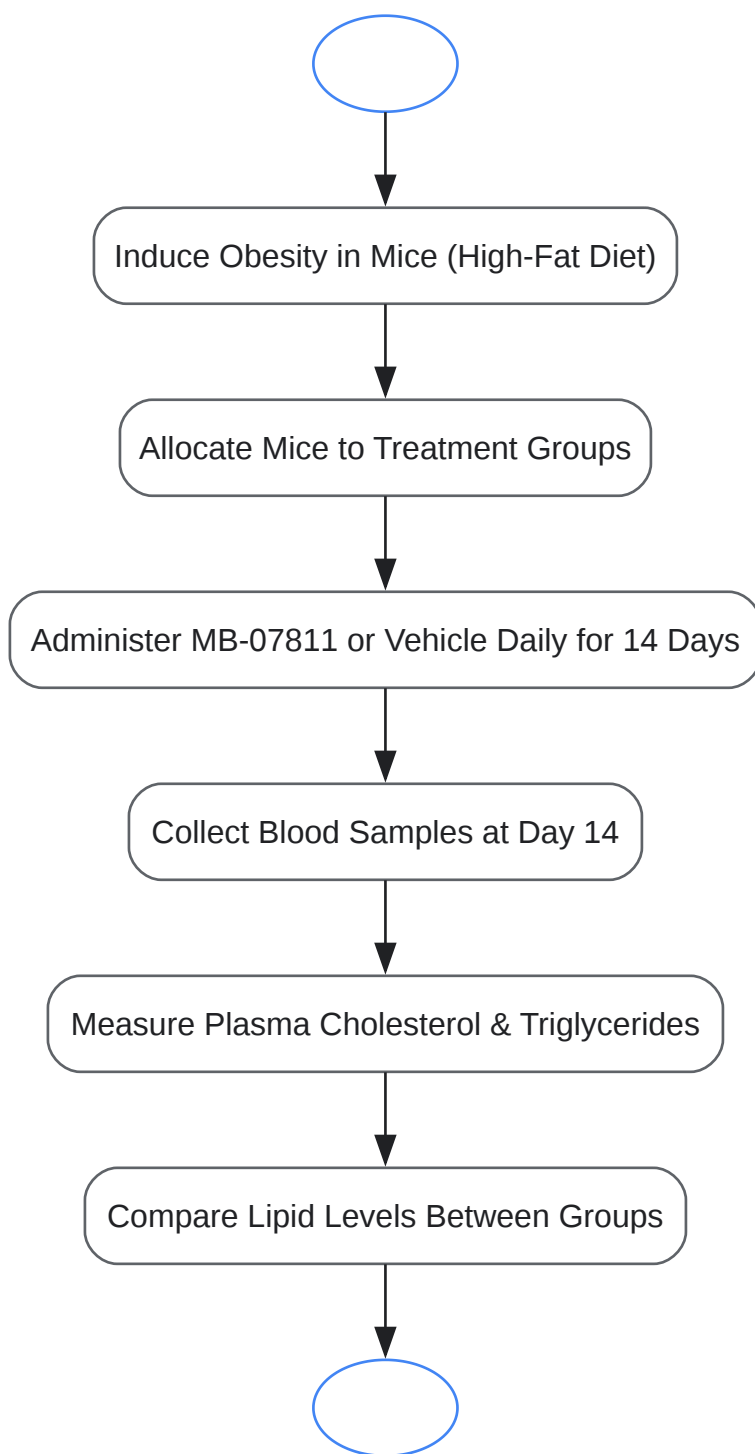
- Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters.[\[4\]](#)

Efficacy Studies in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the in vivo efficacy of **MB-07811** in a model of obesity and hyperlipidemia.

Methodology:

- Animal Model: Male C57BL/6 mice were fed a high-fat diet to induce obesity.
- Treatment: Mice were treated orally with vehicle or **MB-07811** at various doses once daily for 14 days.
- Endpoint Measurement: At the end of the treatment period, blood samples were collected to measure total plasma cholesterol and triglycerides.[\[1\]](#)[\[4\]](#)



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Figure 3: Efficacy Study Workflow in DIO Mice.

Synthesis

The synthesis of **MB-07811**, a phosphonic acid prodrug, has been described in the scientific literature.[9] The process involves the synthesis of the phosphonic acid thyroid hormone receptor agonist (MB07344) followed by the creation of the liver-activated cyclic 1-(3-chlorophenyl)-1,3-propanyl prodrug moiety.[9] For detailed synthetic schemes and procedures, a thorough review of the publication by Boyer et al. is recommended.

Clinical Development

MB-07811 has successfully completed a Phase 1a single ascending dose trial in healthy volunteers and a Phase 1b 14-day multiple ascending dose trial in subjects with mild hypercholesterolemia.[7] In both trials, the drug was well-tolerated.[7] The Phase 1b results demonstrated significant, dose-dependent reductions in LDL cholesterol, triglycerides, apoB, and Lp(a).[7] Mild, dose-related elevations in liver enzymes and shifts in thyroid hormone levels were observed at higher doses.[7] **MB-07811** (as VK-2809) has also been investigated in Phase 2 clinical trials for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]

Conclusion

MB-07811 is a promising, liver-targeted TR β agonist with a well-defined mechanism of action. Preclinical and early clinical data have demonstrated its potential to significantly improve lipid profiles in subjects with hyperlipidemia. The HepDirect® prodrug technology effectively delivers the active metabolite, MB07344, to the liver, thereby maximizing its therapeutic effects while minimizing systemic exposure and associated side effects. Further clinical development is warranted to fully elucidate the efficacy and safety of **MB-07811** in a broader patient population with dyslipidemia and related metabolic disorders. This technical guide provides a solid foundation for researchers and drug development professionals interested in advancing the understanding and application of this novel therapeutic agent.

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